1-Chloro-4-(2-methoxyethyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

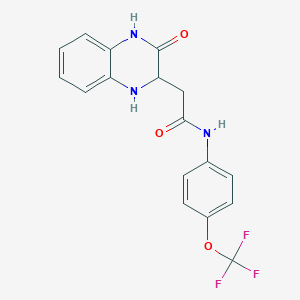

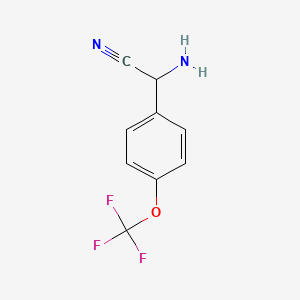

1-Chloro-4-(2-methoxyethyl)benzene is a chemical compound with the molecular formula C9H11ClO . It is also known by other names such as 1-Chlor-4-(1-methoxyethyl)benzol in German, 1-Chloro-4-(1-méthoxyéthyl)benzène in French, and Benzene, 1-chloro-4-(1-methoxyethyl)- in English .

Synthesis Analysis

The synthesis of 1-Chloro-4-(2-methoxyethyl)benzene could potentially involve electrophilic aromatic substitution, a common reaction in organic chemistry . This process involves the attack of an electrophile on the carbon atoms of the aromatic ring . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton .Molecular Structure Analysis

The molecular structure of 1-Chloro-4-(2-methoxyethyl)benzene consists of a benzene ring with a chlorine atom and a methoxyethyl group attached to it . The average mass of the molecule is 170.636 Da and the monoisotopic mass is 170.049850 Da .Chemical Reactions Analysis

The chemical reactions involving 1-Chloro-4-(2-methoxyethyl)benzene could be similar to those of other benzene derivatives. For instance, benzene can undergo electrophilic aromatic substitution, where an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The aromatic ring is then regenerated from this intermediate by loss of a proton .科学的研究の応用

Polymerization Initiator

1-Chloro-4-(2-methoxyethyl)benzene is explored in the field of cationic polymerizations. A study by Dittmer, Pask, and Nuyken (1992) on 1,4-Bis(1-methoxy-1-methylethyl)benzene, a related compound, discusses its role as an inifer, an initiator/transfer agent for cationic polymerizations. Their findings indicate that this compound requires an excess of BCl3 for activation, a behavior attributed to complex formation between the ether and BCl3 (Dittmer, Pask, & Nuyken, 1992).

Solvent Extraction System for Palladium Separation

Traeger et al. (2012) developed a solvent extraction system using 1,2-bis(2-methoxyethylthio)benzene for the selective recovery of palladium from spent automotive catalysts. This system demonstrates high selectivity for Pd(II) and is part of efforts to recover valuable metals from secondary raw materials (Traeger, Koenig, Städtke, & Holdt, 2012).

Synthesis and Characterization of Novel Compounds

Several studies focus on synthesizing and characterizing new compounds using derivatives of 1-Chloro-4-(2-methoxyethyl)benzene. For instance, the synthesis of new heterocyclic systems from eugenol derivatives by Taia et al. (2020) explores the creation of compounds with potential antiproliferative activity (Taia et al., 2020).

Electrochemical Studies

Peverly et al. (2014) investigated the electrochemical reduction of methyl triclosan, a derivative of 1-Chloro-4-(2-methoxyethyl)benzene, focusing on its environmental impact. Their study provides insights into the chemical's behavior under various conditions, which is crucial for understanding its environmental fate (Peverly, Dresbach, Knust, Koss, Longmire, & Peters, 2014).

Liquid Crystals and Molecular Self-Assembly

Research by Bushey et al. (2001) delves into the self-assembly properties of benzene rings with secondary amides and substituents at specific positions, which forms a new class of molecules potentially useful in liquid crystal technology (Bushey, Hwang, Stephens, & Nuckolls, 2001).

Photogeneration and Reactivity Studies

The photochemistry of derivatives such as 4-chlorophenol and 4-chloroanisole, closely related to 1-Chloro-4-(2-methoxyethyl)benzene, has been studied by Protti et al. (2004). They explored the reactivity of these derivatives, providing a pathway to understand their behavior under light exposure (Protti, Fagnoni, Mella, & Albini, 2004).

作用機序

The mechanism of action for the reactions of 1-Chloro-4-(2-methoxyethyl)benzene likely involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

While specific safety and hazard information for 1-Chloro-4-(2-methoxyethyl)benzene is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

特性

IUPAC Name |

1-chloro-4-(2-methoxyethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNDKCBRVYPUNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2968384.png)

![2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide](/img/structure/B2968387.png)

![2-amino-5-[(E)-2-(4-amino-3-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B2968391.png)

![3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2968392.png)

![{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2968393.png)

![4-[4-(Bromomethyl)phenoxy]-1,2-dichlorobenzene](/img/structure/B2968396.png)

![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968398.png)

![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2968399.png)